molecular formula C16H24BClN2O2 B13069385 1-(3-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine

1-(3-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine

Cat. No.: B13069385
M. Wt: 322.6 g/mol
InChI Key: FOQAVZVSQUTNAZ-UHFFFAOYSA-N
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Description

1-(3-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine is a complex organic compound that features a piperazine ring substituted with a chlorinated phenyl group and a boron-containing dioxaborolane moiety

Preparation Methods

The synthesis of 1-(3-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Boronic Ester: The dioxaborolane moiety is introduced via a borylation reaction, often using a palladium catalyst to facilitate the formation of the boronic ester.

    Chlorination: The phenyl ring is chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.

    Piperazine Substitution: The final step involves the substitution of the piperazine ring onto the chlorinated phenyl group through nucleophilic substitution reactions.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

1-(3-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the chlorinated phenyl ring.

    Coupling Reactions: The boronic ester moiety makes it suitable for Suzuki-Miyaura coupling reactions, which are widely used in organic synthesis to form carbon-carbon bonds.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions, although these are less common compared to substitution and coupling reactions.

Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF). Major products formed from these reactions depend on the specific conditions and reagents used but often include various substituted aromatic compounds.

Scientific Research Applications

1-(3-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

    Biology: The compound’s structural properties make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Industry: The compound is used in the development of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The boronic ester moiety can form reversible covalent bonds with diols and other nucleophiles, which is a key feature in its mechanism of action.

Comparison with Similar Compounds

Similar compounds to 1-(3-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine include:

The uniqueness of this compound lies in its combination of a boronic ester, chlorinated phenyl group, and piperazine ring, which provides a versatile platform for various chemical and biological applications.

Properties

Molecular Formula

C16H24BClN2O2

Molecular Weight

322.6 g/mol

IUPAC Name

1-[3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazine

InChI

InChI=1S/C16H24BClN2O2/c1-15(2)16(3,4)22-17(21-15)13-6-5-12(11-14(13)18)20-9-7-19-8-10-20/h5-6,11,19H,7-10H2,1-4H3

InChI Key

FOQAVZVSQUTNAZ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)N3CCNCC3)Cl

Origin of Product

United States

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